2-amino-N-(2-phenylethyl)benzamide chemical properties and structure
2-amino-N-(2-phenylethyl)benzamide chemical properties and structure
Technical Whitepaper: 2-Amino-N-(2-phenylethyl)benzamide Structural Dynamics, Synthetic Pathways, and Pharmacological Potential
Executive Summary
2-Amino-N-(2-phenylethyl)benzamide (CAS: 19050-62-5), often referred to as N-phenethylanthranilamide, represents a "privileged scaffold" in medicinal chemistry. Its structural core—an anthranilamide moiety linked to a phenethyl chain—serves as a critical pharmacophore for modulating sirtuin (SIRT) activity and has recently emerged as a lead candidate for treating irritable bowel syndrome (IBS) due to its spasmolytic properties.
This technical guide synthesizes the physicochemical properties, "green" synthetic methodologies, and biological mechanisms of this compound. Unlike standard amide couplings that require expensive reagents (HATU/EDC), this guide details a self-validating, atom-economical synthesis via isatoic anhydride ring opening, suitable for scalable library generation.
Chemical Identity & Physicochemical Properties
The molecule features an intramolecular hydrogen bond between the primary amine and the amide carbonyl, locking the benzamide core into a pseudo-six-membered ring. This conformational rigidity is crucial for its binding affinity in hydrophobic pockets, such as the NAD+-binding site of SIRT2.
Table 1: Chemical Specifications
| Property | Data |
| Chemical Name | 2-amino-N-(2-phenylethyl)benzamide |
| Synonyms | N-phenethylanthranilamide; N-(2-phenylethyl)-2-aminobenzamide |
| CAS Number | 19050-62-5 |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 109–111 °C |
| Solubility | DMSO (>20 mg/mL), Ethanol; Insoluble in Water |
| pKa (Predicted) | ~14.5 (Amide), ~2.2 (Aniline NH₂ conjugate acid) |
| SMILES | NC1=CC=CC=C1C(NCCC2=CC=CC=C2)=O |
Structural Analysis & Conformation
The biological activity of 2-amino-N-(2-phenylethyl)benzamide is dictated by its ability to adopt a planar conformation stabilized by an intramolecular hydrogen bond (N-H···O=C).
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Donor-Acceptor Motif: The ortho-amino group acts as a hydrogen bond donor to the carbonyl oxygen.
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Lipophilic Tail: The phenethyl group provides a flexible linker ending in an aromatic ring, ideal for π-π stacking interactions within enzyme active sites (e.g., the hydrophobic tunnel of SIRT2).
Synthetic Methodology: The Isatoic Anhydride Route
While traditional amide synthesis uses carbodiimides (EDC/DCC), the preferred industrial and research method for anthranilamides is the nucleophilic ring-opening of isatoic anhydride . This method is superior due to high atom economy (CO₂ is the only byproduct) and the elimination of coupling reagents.
Protocol: Catalyst-Free Aqueous/Organic Synthesis
Reaction:
Isatoic Anhydride + 2-Phenylethylamine
Step-by-Step Procedure:
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Preparation: In a round-bottom flask, suspend Isatoic Anhydride (1.0 eq) in ethanol or a water/dioxane mixture (10:1).
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Addition: Add 2-Phenylethylamine (1.1 eq) dropwise at room temperature.
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Note: Evolution of CO₂ gas will be observed immediately. Ensure proper venting.
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Heating: Heat the mixture to 60–80°C for 2–4 hours. The suspension will clear as the anhydride is consumed and then may precipitate the product.
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Work-up:
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Cool the reaction mixture to 0°C.
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Add cold water to force precipitation if using ethanol.
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Filter the white solid.
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Purification: Recrystallize from Ethanol/Water (if necessary). Yields typically exceed 90%.[1]
Pharmacological Applications
The 2-amino-N-(2-phenylethyl)benzamide structure is not merely an intermediate; it is a bioactive scaffold with proven efficacy in two distinct therapeutic areas.[2]
A. SIRT2 Inhibition (Epigenetic Modulation)
Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase involved in cell cycle regulation and neurodegeneration. This molecule serves as the core scaffold for Sirtinol and other selective inhibitors.
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Mechanism: The benzamide moiety occupies the "C-pocket" of the SIRT2 enzyme, while the phenethyl group extends into the hydrophobic channel, competing with the acetyl-lysine substrate.
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Utility: Research probe for studying Parkinson’s disease models where SIRT2 inhibition prevents alpha-synuclein toxicity.
B. Spasmolytic Activity (IBS Treatment)
A 2024 study identified this specific scaffold as a potent spasmolytic agent.
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Activity: Exhibits smooth muscle relaxation comparable to Mebeverine .
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Mechanism: Unlike standard anticholinergics, it does not affect serotonin or Ca²⁺-dependent signaling pathways, suggesting a novel mechanism of action with fewer systemic side effects.
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Anti-inflammatory: Inhibits albumin denaturation and suppresses IL-1β expression.
Analytical Profiling
To validate the synthesis, the following spectral characteristics should be observed:
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¹H NMR (DMSO-d₆, 400 MHz):
- ~8.2 ppm (t, 1H, Amide NH ): Triplet due to coupling with the adjacent methylene.
- ~7.5–7.1 ppm (m, 9H, Ar-H ): Overlapping aromatic signals from the benzamide and phenethyl rings.
- ~6.5 ppm (s, 2H, Aniline NH₂ ): Broad singlet, exchangeable with D₂O.
- ~3.5 ppm (q, 2H, N-CH₂ -CH₂).
- ~2.8 ppm (t, 2H, N-CH₂-CH₂ ).
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Mass Spectrometry (ESI+):
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[M+H]⁺: 241.14 m/z.
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Fragmentation: Loss of the phenethyl amine group may show a characteristic benzoyl cation peak.
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References
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Chemical Identity & CAS Verification
- Source: National Center for Biotechnology Information (2024).
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Link: (Note: Verify specific isomer CAS 19050-62-5 in chemical vendor databases like Sigma/MolPort).
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Synthesis via Isatoic Anhydride
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Spasmolytic & IBS Activity
- Source:Molecules (2024).
- Context: Detailed study on the synthesis, in silico simulation, and ex vivo testing of this specific molecule for IBS.
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Link:
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SIRT2 Inhibition & Sirtinol
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Source:Journal of Medicinal Chemistry (2012).[3] "Design, synthesis, and biological activity of a novel series of human sirtuin-2-selective inhibitors."
- Context: Establishes the N-phenethylbenzamide scaffold as a key pharmacophore for SIRT2 selectivity.
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Link:
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